molecular formula C12H29NO3SSn B12696062 Stannane, ((aminosulfonyl)oxy)tributyl- CAS No. 6517-25-5

Stannane, ((aminosulfonyl)oxy)tributyl-

Cat. No.: B12696062
CAS No.: 6517-25-5
M. Wt: 386.14 g/mol
InChI Key: AYFVIIACGSIVPM-UHFFFAOYSA-M
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Description

Stannane, ((aminosulfonyl)oxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ((aminosulfonyl)oxy) group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, ((aminosulfonyl)oxy)tributyl- typically involves the reaction of tributyltin hydride with an appropriate sulfonylating agent. One common method involves the use of tributyltin hydride and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of stannane, ((aminosulfonyl)oxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Stannane, ((aminosulfonyl)oxy)tributyl- undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The ((aminosulfonyl)oxy) group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield new organotin compounds with different functional groups.

Scientific Research Applications

Stannane, ((aminosulfonyl)oxy)tributyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological molecules.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of stannane, ((aminosulfonyl)oxy)tributyl- involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for the easy formation of tin radicals, which can then participate in various chemical reactions. The ((aminosulfonyl)oxy) group can also participate in reactions, providing additional functionality to the compound.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin compound in radical reactions.

    Triphenyltin hydride: Another organotin compound with similar reactivity but different steric and electronic properties.

    Tris(trimethylsilyl)silane: An alternative to organotin compounds in radical reactions, with lower toxicity.

Uniqueness

Stannane, ((aminosulfonyl)oxy)tributyl- is unique due to the presence of the ((aminosulfonyl)oxy) group, which provides additional reactivity and functionality compared to other organotin compounds. This makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

6517-25-5

Molecular Formula

C12H29NO3SSn

Molecular Weight

386.14 g/mol

IUPAC Name

tributylstannyl sulfamate

InChI

InChI=1S/3C4H9.H3NO3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1

InChI Key

AYFVIIACGSIVPM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)N

Origin of Product

United States

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